N-(3-aminopropyl)benzamide hydrochloride
Description
Significance of Benzamide (B126) Scaffolds in Pharmaceutical Research
The benzamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. researchgate.netnih.gov Its prevalence is due to its ability to form key interactions with biological targets, such as hydrogen bonds and π-π stacking interactions, which are crucial for molecular recognition and binding affinity. nih.gov Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.net
The versatility of the benzamide moiety allows for the introduction of various substituents at different positions on the phenyl ring and the amide nitrogen. This chemical tractability enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates to optimize their efficacy and safety profiles. Numerous approved drugs and clinical candidates incorporate the benzamide scaffold, highlighting its importance in the development of new therapeutics.
Overview of the N-(3-Aminopropyl)benzamide Hydrochloride Framework
The this compound framework consists of a benzoyl group attached to a 1,3-diaminopropane (B46017) linker. This specific arrangement of atoms confers several advantageous properties for its use in medicinal chemistry. The terminal primary amine of the aminopropyl chain serves as a key functional group for further chemical modifications, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR). chem960.com
The presence of the flexible three-carbon linker provides conformational adaptability, which can be crucial for optimal binding to the active site of a biological target. The hydrochloride salt not only improves the compound's physical properties but also ensures that the primary amine is protonated, which can be important for specific molecular interactions. The well-defined structure and high purity of commercially available this compound make it a reliable starting material for the synthesis of complex molecules. chem960.com
Current Research Landscape and Therapeutic Potential
The this compound framework serves as a foundational building block in the synthesis of a variety of therapeutic agents, particularly in the field of oncology. nih.gov Researchers have utilized this scaffold to develop potent inhibitors of several key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various protein kinases.
PARP Inhibitors: The benzamide core of this compound mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. This structural similarity has been exploited to design potent PARP inhibitors. For instance, derivatives incorporating the benzimidazole (B57391) carboxamide scaffold, which can be synthesized from benzamide precursors, have shown significant PARP-1 and PARP-2 inhibition.
HDAC Inhibitors: Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are a well-established class of anticancer agents. The N-(3-aminopropyl)benzamide framework can be elaborated to incorporate a zinc-binding group and a surface recognition "cap" group, the key pharmacophoric elements of HDAC inhibitors. Research has shown that derivatives of N-(2-aminophenyl) benzamides exhibit potent inhibitory activity against HDAC1, 2, and 3 isoforms.
Kinase Inhibitors: The benzamide scaffold is also a key feature in a number of kinase inhibitors. By modifying the substituents on the benzamide ring and the aminopropyl side chain, researchers have developed potent inhibitors of kinases such as Bcr-Abl and receptor tyrosine kinases like ROR1. These inhibitors often function by competing with ATP for binding to the kinase domain. For example, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been synthesized and shown to exhibit potent anticancer properties by targeting ROR1. nih.gov
The following tables summarize some of the research findings for benzamide derivatives, illustrating the therapeutic potential that can be derived from scaffolds like this compound.
| Compound ID | Target | IC50 Value | Cell Line |
| 7h | ROR1 | 3.5 µM | H1975 |
| 7h | ROR1 | 8.11 µM | PC9 |
| 7h | ROR1 | 18.16 µM | A549 |
Table 1: Anticancer activity of a 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative. nih.gov
| Compound ID | Target | IC50 Value |
| 7j | HDAC1 | 0.65 µM |
| 7j | HDAC2 | 0.78 µM |
| 7j | HDAC3 | 1.70 µM |
| Entinostat (Reference) | HDAC1 | 0.93 µM |
| Entinostat (Reference) | HDAC2 | 0.95 µM |
| Entinostat (Reference) | HDAC3 | 1.8 µM |
Table 2: Inhibitory activity of a benzamide derivative against HDAC isoforms.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-aminopropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNGGRVHNSXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Aminopropyl Benzamide Hydrochloride and Derivatives
Traditional Organic Synthesis Approaches
Conventional methods for synthesizing N-(3-aminopropyl)benzamide hydrochloride and its derivatives rely on well-understood reactions in organic chemistry, primarily focusing on amide bond formation and sequential strategies to ensure regioselectivity.
Amide Formation Reactions
The cornerstone of synthesis is the creation of the amide linkage. This can be accomplished through several reliable methods, including the use of coupling agents, reaction with highly reactive acyl chlorides, or direct amidation protocols.
A widely employed method for forming amide bonds under mild conditions is the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). nbinno.comfishersci.co.uk This approach involves the activation of a carboxylic acid (benzoic acid) to form a highly reactive O-acylisourea intermediate. nbinno.comchemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the primary amine group of 1,3-diaminopropane (B46017).
The general mechanism proceeds as follows:
Activation: EDC.HCl reacts with benzoic acid to form the O-acylisourea intermediate. chemistrysteps.com
Nucleophilic Attack: The primary amine of 1,3-diaminopropane attacks the activated carbonyl group.
Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct.
A significant advantage of using EDC.HCl is that the resulting urea byproduct is water-soluble, which greatly simplifies the purification of the final amide product through simple aqueous extraction. nbinno.com To improve efficiency and minimize side reactions, EDC.HCl is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The HOBt ester formed in situ is highly reactive towards amines but more stable than the O-acylisourea intermediate, leading to higher yields and cleaner reactions. nih.gov
The reaction between an acyl chloride and an amine is a vigorous and highly effective method for amide synthesis. libretexts.org The high electrophilicity of the acyl chloride carbonyl carbon makes it readily susceptible to nucleophilic attack by an amine. pearson.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgtaylorandfrancis.com
Synthesis of N-(3-aminopropyl)methacrylamide hydrochloride: A derivative can be synthesized using methacryloyl chloride and 1,3-diaminopropane (also known as propylene (B89431) diamine). google.com Due to the presence of two nucleophilic amine groups in 1,3-diaminopropane, a sequential approach involving a protecting group is often necessary to achieve mono-acylation (see Section 2.1.2). google.com
Synthesis with 4-Nitrobenzoyl Chloride: Another derivative can be prepared using 4-nitrobenzoyl chloride. This acyl chloride reacts readily with 1,3-diaminopropane in a similar fashion. The resulting N-(3-aminopropyl)-4-nitrobenzamide contains a nitro group that can be further modified, making it a versatile intermediate for more complex molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com
Syntheses may also start from the hydrochloride salt of the amine, such as 1,3-diaminopropane dihydrochloride. Amine hydrochloride salts are generally stable and easy to handle. However, the protonated ammonium (B1175870) group is not nucleophilic. Therefore, for the amidation reaction to proceed, the free amine must be generated in situ. This is achieved by adding at least a stoichiometric equivalent of a base (relative to the hydrochloride salt) to the reaction mixture. Common bases for this purpose include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). Once deprotonated, the free amine can react with an activated carboxylic acid or an acyl chloride as described in the sections above. A Chinese patent describes a synthetic route for a derivative starting from 3-chloropropylamine (B7771022) hydrochloride, which first reacts with methacrylic anhydride (B1165640) in the presence of a base. google.com
Sequential Reaction Strategies
When working with symmetrical diamines like 1,3-diaminopropane, achieving selective mono-acylation can be challenging, as di-acylation is often a competing side reaction. tandfonline.comtandfonline.comresearchgate.net To overcome this, a sequential strategy involving the use of a protecting group is a highly effective approach.
A common method involves the following steps:
Mono-protection: 1,3-diaminopropane is reacted with one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction yields N-Boc-1,3-diaminopropane, where one of the two amine groups is selectively protected as a tert-butyl carbamate. chemicalbook.comchemimpex.comorganic-chemistry.orgsincerechemicals.com
Amide Formation: The remaining free primary amine of N-Boc-1,3-diaminopropane is then reacted with the desired acylating agent (e.g., benzoyl chloride).
Deprotection: The Boc group is subsequently removed under acidic conditions. Treatment with hydrochloric acid not only cleaves the Boc group but also forms the hydrochloride salt of the final product, yielding this compound.
A patent for the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride outlines this exact strategy, demonstrating its industrial applicability for producing mono-acylated diamine derivatives with high purity and yield. google.com
Table 1: Example of a Sequential Synthesis Strategy for an N-(3-aminopropyl)amide Derivative
| Step | Reactants | Key Reagents/Solvents | Product | Purpose |
|---|---|---|---|---|
| 1. Protection | 1,3-Diaminopropane | Di-tert-butyl dicarbonate (Boc₂O), Ethyl Acetate | N-Boc-1,3-diaminopropane | To selectively block one amine group. google.com |
| 2. Acylation | N-Boc-1,3-diaminopropane | Methacryloyl Chloride, Ethyl Acetate | N-Boc-N'-(methacryloyl)-1,3-diaminopropane | To form the amide bond on the unprotected amine. google.com |
| 3. Deprotection & Salt Formation | N-Boc-N'-(methacryloyl)-1,3-diaminopropane | HCl gas, Methyl tert-butyl ether | N-(3-aminopropyl)methacrylamide hydrochloride | To remove the Boc group and form the final hydrochloride salt. google.com |
Advanced Synthetic Techniques
While traditional methods are robust, modern organic synthesis seeks more efficient, sustainable, and atom-economical routes. These advanced techniques, while not yet widely reported specifically for this compound, represent the forefront of amide synthesis. numberanalytics.comnumberanalytics.com
Potential advanced strategies include:
Solvent-Free and Catalyst-Free Synthesis: Green chemistry principles have driven the development of solvent-free amidation reactions. scispace.comrsc.orgbohrium.com Some methods involve the direct heating of a mixture of a carboxylic acid and an amine, sometimes with a green catalyst like boric acid, which can significantly reduce chemical waste and simplify purification. scispace.combohrium.com Other approaches use mechanochemistry or novel coupling agents that work without a solvent. nih.gov
Direct C-H Amidation: These cutting-edge methods involve the direct formation of a C-N bond by functionalizing a C-H bond, bypassing the need for pre-functionalized starting materials like carboxylic acids or amines. researchgate.net Photoredox catalysis, for example, can be used to generate reactive nitrogen radicals that can directly amidate heteroarenes under mild, visible-light-driven conditions. researchgate.netnih.govrsc.orgyoutube.com While typically applied to aromatic C-H bonds, the principles could inspire future synthetic routes.
Biocatalytic Methods: The use of enzymes, such as lipases, as catalysts for amide synthesis offers a highly selective and environmentally friendly alternative. nih.gov These reactions can be performed under mild conditions and are particularly advantageous for complex molecules, minimizing the need for protecting groups and reducing side reactions. numberanalytics.comnih.gov
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient approach to complex molecules. The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of N-(3-aminopropyl)benzamide derivatives.
The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgnumberanalytics.com For the synthesis of derivatives related to N-(3-aminopropyl)benzamide, a strategic selection of starting materials is crucial. For instance, by employing a protected 3-aminopropanol as the carbonyl component, subsequent deprotection and functionalization can lead to the desired scaffold.
A hypothetical Passerini reaction for a derivative could involve benzoic acid, an appropriately protected 3-aminopropanal, and an isocyanide. The resulting α-acyloxy amide would contain the core structure, which could then be further modified.
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to yield an α-acylamino amide. nih.gov This reaction offers even greater structural diversity. To synthesize a derivative of N-(3-aminopropyl)benzamide, one could utilize a protected 1,3-diaminopropane as the amine component. For example, N-Boc-1,3-propanediamine is a commercially available starting material that can be used in an Ugi reaction with benzoic acid, an aldehyde (e.g., formaldehyde), and an isocyanide. chemicalbook.comthermofisher.com The resulting Ugi product would bear the N-(3-aminopropyl)benzamide core structure with the terminal amine protected for further selective functionalization.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Product Feature |
| Passerini | Benzoic Acid | Protected 3-Aminopropanal | Isocyanide | - | α-Acyloxy amide |
| Ugi | Benzoic Acid | N-Boc-1,3-diaminopropane | Aldehyde | Isocyanide | α-Acylamino amide |
Sonochemical Synthesis
Sonochemistry, the application of ultrasound to chemical reactions and processes, has emerged as a green and efficient synthetic tool. researchgate.net Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times by generating localized hot spots through acoustic cavitation. researchgate.net
The synthesis of benzamides through the direct condensation of carboxylic acids and amines can be effectively promoted by ultrasound. researchgate.net In a typical setup, a mixture of benzoic acid and a suitable amine, such as N-Boc-1,3-propanediamine, in a solvent can be subjected to ultrasonic irradiation. chemicalbook.comthermofisher.comresearchgate.net The use of a catalyst, such as a Lewis acid, can further accelerate the reaction. researchgate.net This method offers a milder alternative to traditional heating and can often be performed at room temperature. researchgate.net
| Reactants | Catalyst (optional) | Solvent | Irradiation Time | Yield |
| Benzoic Acid, N-Boc-1,3-diaminopropane | Lewis Acid | Toluene | 15-60 min | High |
| Benzoic Acid Derivatives, Various Amines | Diatomite earth@IL/ZrCl4 | Toluene | 15-60 min | Up to 95% |
Synthesis of Key N-(3-Aminopropyl)benzamide Derivatives and Analogues
The synthesis of specific derivatives and analogues of N-(3-aminopropyl)benzamide often involves multi-step sequences that may incorporate MCRs or sonochemical steps. A common strategy involves the use of protecting groups to allow for selective reactions at different sites of a diamine precursor.
For example, the synthesis of a derivative can start with the mono-N-Boc protection of 1,3-diaminopropane to yield N-Boc-1,3-propanediamine. chemicalbook.com This intermediate can then undergo amidation with benzoic acid or a substituted benzoic acid, either through conventional methods or under ultrasonic irradiation, to form the corresponding N-(3-(N-Boc-amino)propyl)benzamide. Subsequent deprotection of the Boc group under acidic conditions yields the desired N-(3-aminopropyl)benzamide derivative, which can then be isolated as its hydrochloride salt.
A general synthetic scheme is as follows:
Protection: 1,3-Diaminopropane is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-1,3-propanediamine.
Amidation: The resulting protected diamine is reacted with a benzoic acid derivative to form the amide bond. This step can be accelerated using ultrasound.
Deprotection: The Boc protecting group is removed using an acid (e.g., HCl in an organic solvent) to yield the final N-(3-aminopropyl)benzamide derivative as its hydrochloride salt.
| Compound Name | Starting Amine | Benzoic Acid Derivative | Key Synthetic Step |
| This compound | N-Boc-1,3-propanediamine | Benzoic acid | Amidation followed by deprotection |
| N-(3-aminopropyl)-4-chlorobenzamide hydrochloride | N-Boc-1,3-propanediamine | 4-Chlorobenzoic acid | Amidation followed by deprotection |
| N-(3-aminopropyl)-4-methoxybenzamide hydrochloride | N-Boc-1,3-propanediamine | 4-Methoxybenzoic acid | Amidation followed by deprotection |
This structured approach allows for the systematic synthesis of a library of N-(3-aminopropyl)benzamide derivatives with diverse functionalities on the benzoyl ring, which is crucial for structure-activity relationship studies in drug discovery.
Pharmacological Profile and Biological Activities
Anticancer and Cytotoxic Effects
Inhibition of Cancer Cell Proliferation
There is no specific data available in the public domain detailing the inhibitory effects of N-(3-aminopropyl)benzamide hydrochloride on cancer cell proliferation.
Modulation of Cell Cycle Progression (e.g., G2/M Block)
There is no specific information available on how this compound modulates cell cycle progression. Research on other benzamides, like declopramide (B1670142), has indicated an ability to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.govnih.gov
Sensitization to Chemotherapeutic Agents (e.g., Cisplatin)
No studies were found that specifically investigate the potential of this compound to sensitize cancer cells to chemotherapeutic agents such as cisplatin (B142131).
Activity Against Specific Cancer Types (e.g., Osteosarcoma, Breast Cancer, Hepatocellular Carcinoma)
There is a lack of specific published research on the activity of this compound against osteosarcoma, breast cancer, or hepatocellular carcinoma. Research into other benzamide (B126) derivatives has shown some activity in these areas, but these findings cannot be extrapolated to the specific compound .
Antimicrobial Activity
Specific studies detailing the antimicrobial activity of this compound against various pathogens are not available in the public scientific literature. While the benzamide scaffold is a component of some antimicrobial agents, the efficacy of this particular compound has not been reported.
Data Tables
Due to the absence of specific experimental data for this compound in the available literature, no data tables can be generated.
Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
Benzamide derivatives have demonstrated notable efficacy against Gram-positive bacteria, particularly challenging pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA). mdpi.com One area of focus has been the inhibition of the FtsZ protein, which is crucial for bacterial cell division. mdpi.comnih.gov
A next-generation benzamide-based FtsZ inhibitor, known as TXH9179, has shown superior bactericidal potency compared to earlier versions against a wide array of clinical isolates of both methicillin-sensitive S. aureus (MSSA) and MRSA. nih.gov Studies have confirmed its activity against vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and linezolid-resistant (LRSA) strains of S. aureus. nih.gov Similarly, other difluorobenzamide derivatives have exhibited excellent antimicrobial activity against MRSA, with some achieving low Minimum Inhibitory Concentration (MIC) values of 4 µg/mL. mdpi.com
Table 1: Antibacterial Activity of Benzamide Derivatives Against Gram-Positive Bacteria
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Difluorobenzamide Derivative 4 | MSSA ATCC25923 | 1 | mdpi.com |
| Difluorobenzamide Derivative 2 | MRSA ATCC 43300 | 4 | mdpi.com |
| Difluorobenzamide Derivative 4 | MRSA ATCC 43300 | 4 | mdpi.com |
| Difluorobenzamide Derivative 5 | MRSA ATCC 43300 | 4 | mdpi.com |
| Compound 5a (Benzamide Derivative) | B. subtilis | 6.25 | nanobioletters.com |
Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The activity of benzamide compounds against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been a subject of investigation. nanobioletters.comnih.gov These pathogens are notable for their intrinsic resistance mechanisms, which can pose significant challenges for antimicrobial agents. mdpi.com
Research into a series of synthesized benzamide compounds revealed that some possess significant activity against E. coli. nanobioletters.com For instance, one derivative, compound 5a, demonstrated a remarkably low MIC value of 3.12 μg/mL against E. coli. nanobioletters.com Other related compounds also showed substantial activity, indicating the potential for this chemical class to penetrate the complex cell wall of Gram-negative bacteria. nanobioletters.com However, the efficacy can be limited by efflux pumps, as some benzamide derivatives were found to inhibit an E. coli strain that lacked the AcrAB components of a drug efflux pump, suggesting that efflux is a mechanism of resistance against these compounds. mdpi.com
Table 2: Antibacterial Activity of Benzamide Derivatives Against Gram-Negative Bacteria
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 5a | E. coli | 3.12 | nanobioletters.com |
| Compound 6b | E. coli | 3.12 | nanobioletters.com |
| Compound 6c | E. coli | 6.25 | nanobioletters.com |
Antifungal Properties (e.g., Candida species)
The potential of benzamide derivatives extends to antifungal applications, particularly against Candida species, which are common causes of fungal infections in humans. researchgate.net Studies have explored various derivatives for their ability to inhibit the growth and biofilm formation of these opportunistic pathogens. nih.govfrontiersin.org
In one study, a series of arylsulfonamide-based compounds, including two benzamides, were synthesized and tested against clinical strains of C. albicans, C. parapsilosis, and C. glabrata. nih.gov While the initial screening identified a related hit structure, further modification led to amine derivatives that acquired fungicidal potential against Candida glabrata. nih.gov This suggests that the benzamide scaffold can be a useful starting point for the development of novel antifungal agents. nih.govnih.gov
Activity Against Multi-Drug Resistant Strains (e.g., VRE, ESBL-CARBA producers)
A critical area of research is the efficacy of new compounds against multi-drug resistant (MDR) bacteria. mdpi.com Benzamide derivatives have been identified as having potent antibacterial activities against several drug-resistant Gram-positive strains, including vancomycin-resistant Enterococcus faecalis and E. faecium (VRE). google.com Specifically, certain difluorobenzamide derivatives have shown modest activity against VRE. mdpi.com
Furthermore, the broader class of amphipathic α,α-disubstituted β-amino amide derivatives has been investigated for activity against multi-resistant clinical isolates of both Gram-positive and Gram-negative bacteria, including those with extended-spectrum β-lactamase carbapenemase (ESBL-CARBA) production. nih.gov The development of such compounds is crucial in addressing infections caused by MDR Gram-negative bacilli, which represent a major global health problem. researchgate.net
Anti-inflammatory Properties
N-substituted benzamides have been identified as potential candidates for development as anti-inflammatory compounds. nih.govnih.gov Their mechanism of action appears to be linked to the modulation of key inflammatory pathways and the production of pro-inflammatory signaling molecules. nih.gov
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key mediators in inflammatory responses. nih.govnih.gov Research has shown that certain N-substituted benzamides can inhibit the production of TNF-α. nih.gov Studies using mouse models demonstrated that compounds such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) led to a dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov This inhibitory action on a critical cytokine suggests a primary mechanism for the anti-inflammatory properties of the benzamide class. nih.gov
Inhibition of Inflammatory Pathways (e.g., NF-κB Activity)
Table 3: Anti-Inflammatory Activity of N-Substituted Benzamides
| Compound | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Declopramide | Inhibition of IκBβ breakdown | Inhibited NF-κB activation | nih.govnih.gov |
| N-acetyl declopramide | Inhibition of NF-κB pathway | Potent inhibitor of NF-κB activation | nih.govnih.gov |
| Metoclopramide (MCA) | Inhibition of NF-κB | Dose-dependent inhibition of TNF-α | nih.gov |
| 3-chloroprocainamide (3-CPA) | Inhibition of NF-κB | Dose-dependent inhibition of TNF-α | nih.gov |
Reduction of Prostaglandin (B15479496) Biosynthesis
There is no available scientific literature or research data to suggest that this compound is involved in the reduction of prostaglandin biosynthesis. Studies on other benzamide compounds, such as benzydamine, have explored their effects on the prostaglandin pathway, but these findings cannot be extrapolated to this compound due to structural differences.
Neurobiological and Neurodegenerative Research
Investigation in Neurodegenerative Disease Models
A comprehensive search of scientific databases yields no studies investigating the role or effects of this compound in any neurodegenerative disease models. The potential of this specific compound in the context of diseases such as Alzheimer's or Parkinson's has not been reported in the available literature.
Impact on Neuroinflammation Pathways
There is currently no research available that details the impact of this compound on neuroinflammation pathways. While neuroinflammation is a critical area of study in neurodegenerative disorders, and other benzamide derivatives have been assessed for anti-inflammatory properties, this specific compound has not been a subject of such investigations.
Enzyme and Receptor Modulation
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism
There is no evidence in the scientific literature to indicate that this compound acts as a Transient Receptor Potential Melastatin 8 (TRPM8) antagonist. The well-documented TRPM8 antagonist with a similar naming convention is N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, also known as AMTB. It is crucial to distinguish that AMTB is a structurally different and more complex molecule than this compound.
of this compound
The following article delves into specific aspects of the pharmacological profile and biological activities of the chemical compound this compound. The information presented is based on currently available scientific literature.
Currently, there is a notable absence of published scientific research specifically investigating the effects of this compound on T-cell activation. Consequently, no experimental data exists to confirm or deny its potential to inhibit T-cell activation, including calcium-mediated signaling pathways.
T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules. This engagement triggers a cascade of intracellular signaling events, with calcium signaling playing a pivotal role. An increase in intracellular calcium concentration is essential for the activation of transcription factors, such as the nuclear factor of activated T-cells (NFAT), which in turn regulate the expression of genes necessary for T-cell proliferation, differentiation, and cytokine production.
While no direct evidence is available for this compound, some studies have explored the immunological effects of structurally related, but distinct, benzamide compounds. For instance, 3-aminobenzamide (B1265367), a simple benzamide derivative, has been reported to interfere with receptor-mediated transmembrane signaling in murine cytotoxic T-cells. nih.gov Additionally, a more complex benzamide derivative, N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide hydrochloride (AMTB), has been identified as a potential inhibitor of calcium-mediated T-cell activation. researchgate.net However, it is crucial to emphasize that these findings on different molecules cannot be extrapolated to predict the activity of this compound. The specific structure of a compound is a key determinant of its biological activity, and minor structural modifications can lead to significant changes in pharmacological effects.
A comprehensive understanding of the potential immunomodulatory effects of this compound would necessitate direct experimental investigation. Such studies would need to assess its impact on various aspects of T-cell function, including proliferation, cytokine secretion, and the expression of activation markers, as well as its specific effects on intracellular calcium mobilization following T-cell receptor stimulation.
There is currently no specific data from published scientific literature detailing the binding affinity of this compound for either dopamine (B1211576) D2 or serotonin (B10506) 5-HT3 receptors. Therefore, key metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this particular compound at these receptors have not been determined.
The benzamide chemical scaffold is a well-established pharmacophore found in numerous compounds that exhibit affinity for a variety of receptors, including the dopamine D2 and serotonin 5-HT3 receptors. The D2 receptor is a primary target for antipsychotic medications, while the 5-HT3 receptor, a ligand-gated ion channel, is targeted by antiemetic drugs. nih.gov
The affinity of a benzamide derivative for these receptors is highly dependent on its specific structural features, including the nature and position of substituents on the benzamide ring and the composition of the side chain. For example, substituted benzamides such as amisulpride (B195569) have been shown to bind with high affinity to D2 and D3 receptors. nih.gov Similarly, a wide range of benzamide derivatives have been developed as potent and selective antagonists for the 5-HT3 receptor.
Data Tables
Table 1: T-Cell Activation Inhibition Data for this compound
| Assay Type | Cell Type | Outcome | Result |
|---|---|---|---|
| T-Cell Proliferation | Not Applicable | Inhibition of proliferation | No data available |
| Cytokine Secretion (e.g., IL-2) | Not Applicable | Inhibition of secretion | No data available |
Table 2: Receptor Binding Affinity Data for this compound
| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) |
|---|---|---|---|---|
| Dopamine D2 | [3H]-Spiperone or similar | Radioligand Binding Assay | No data available | No data available |
Mechanism of Action and Molecular Targets
Cellular and Subcellular Interactions
Studies on N-substituted benzamides, particularly the lead compound declopramide (B1670142) (referred to as 3CPA in some research), have defined a distinct apoptotic pathway initiated at the mitochondria. nih.govnih.gov This pathway is fundamental to the compound's mechanism of action.
A critical initiating event in the apoptotic cascade induced by N-substituted benzamides is the release of cytochrome c from the mitochondria into the cytosol. nih.gov In experiments using murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells, treatment with declopramide at concentrations of 250 µM and 500 µM was shown to trigger this release. nih.govresearchgate.net Western blot analysis of cytosolic fractions confirmed the appearance of cytochrome c after 12 hours of incubation, indicating a disruption of the mitochondrial membrane's integrity and the commitment of the cell to apoptosis. nih.govresearchgate.net This event serves as a key upstream signal for the activation of subsequent executioner molecules. nih.gov
Following the release of cytochrome c into the cytosol, a cascade of cysteine proteases known as caspases is activated. nih.gov Specifically, N-substituted benzamides have been shown to induce the processing of procaspase-9 into its active form, caspase-9. nih.govnih.gov This activation was observed in HL60 cells after 12 to 18 hours of exposure to declopramide. nih.gov Caspase-9 is recognized as an initiator caspase in the mitochondrial (or intrinsic) apoptotic pathway. Its activation, in conjunction with cytochrome c release, confirms this pathway as central to the compound's mechanism. nih.gov The role of caspase-9 was further substantiated by experiments where apoptosis was inhibited by a specific caspase-9 inhibitor (zLEDHfmk) and a broad-spectrum caspase inhibitor (zVADfmk). nih.govresearchgate.net
The Transforming Growth Factor β (TGFβ) signaling pathway is a crucial regulatory network that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.orgyoutube.com The pathway is initiated by the binding of TGFβ ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface. youtube.com This leads to the phosphorylation and activation of intracellular SMAD proteins, which then translocate to the nucleus to act as transcription factors, regulating the expression of target genes. wikipedia.orgyoutube.com Given its significant role in controlling cell fate, the TGFβ pathway is a key area of investigation in pharmacology. However, based on available research, a direct interaction or modulation of the TGFβ signaling pathway by N-(3-aminopropyl)benzamide hydrochloride has not been documented.
N-substituted benzamides exert significant influence over fundamental cellular pathways, leading to distinct biological outcomes.
Apoptosis: The primary cellular effect observed is the induction of apoptosis. This is achieved through the mitochondrial pathway involving cytochrome c release and caspase-9 activation, as detailed previously. nih.govnih.gov This pro-apoptotic activity was confirmed in both murine 70Z/3 and human HL60 cell lines and was shown to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient HL60 cells. nih.govresearchgate.net
Cell Proliferation: Prior to the onset of apoptosis, declopramide was found to induce a cell cycle block at the G2/M phase. nih.govnih.gov This arrest in cell division was observed in both 70Z/3 and HL60 cells and occurred independently of caspase activity, suggesting it is an earlier event in the cellular response to the compound. nih.gov This demonstrates a direct modulation of cell cycle progression and proliferation.
Inflammation: While direct studies on this compound are limited, research on the related compound 3-aminobenzamide (B1265367), a known PARP inhibitor, has shown anti-inflammatory effects. In a model of cerebral ischemia, 3-aminobenzamide markedly reduced neutrophil infiltration, a key process in the inflammatory response. nih.gov This suggests that compounds within the benzamide (B126) class may have the potential to modulate inflammatory pathways.
| Cellular Process | Effect | Cell Lines Studied | Key Molecular Events | Reference |
|---|---|---|---|---|
| Apoptosis | Induction | 70Z/3, HL60 | Cytochrome c release, Caspase-9 activation | nih.govnih.gov |
| Cell Proliferation | Inhibition | 70Z/3, HL60 | G2/M phase cell cycle arrest | nih.govnih.gov |
Protein Binding and Enzyme Inhibition
The benzamide structure serves as a scaffold for designing inhibitors that target a variety of proteins and enzymes. While specific binding affinity data for this compound is not detailed in the available literature, studies on structurally related compounds indicate potential biological targets.
Direct binding affinity assessments such as K_d or IC₅₀ values for this compound are not prominently available. However, the activity of related benzamide derivatives points to several classes of enzymes and proteins as potential targets.
Poly(ADP-ribose) Polymerase (PARP): The simpler analogue, 3-aminobenzamide, is a well-characterized inhibitor of PARP, a family of enzymes involved in DNA repair and cell death. frontiersin.orgnih.gov Inhibition of PARP by 3-aminobenzamide has been shown to protect cells from certain types of damage-induced apoptosis. nih.gov
Kinesin Spindle Protein (KSP): A more complex derivative, AZD4877, which incorporates the N-(3-aminopropyl)-benzamide core, was identified as a potent inhibitor of Kinesin Spindle Protein (KSP). unige.netnih.gov KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it a target for anticancer agents. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death. unige.net
Other Potential Targets: The versatility of the benzamide scaffold has been demonstrated in the development of inhibitors for other targets. For instance, different substituted benzamide analogues have shown inhibitory activity against the Kv1.3 potassium ion channel, BRAFV600E kinase, and various receptor tyrosine kinases. nih.govnih.govmdpi.com
| Potential Target | Target Class | Example Benzamide Derivative | Observed Effect | Reference |
|---|---|---|---|---|
| Poly(ADP-ribose) Polymerase (PARP) | Enzyme (DNA Repair) | 3-aminobenzamide | Inhibition | frontiersin.orgnih.gov |
| Kinesin Spindle Protein (KSP) | Motor Protein | AZD4877 | Inhibition, Mitotic Arrest | unige.netnih.gov |
| Kv1.3 Channel | Ion Channel | N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs | Inhibition | nih.gov |
| BRAFV600E | Kinase | N-(thiophen-2-yl) benzamide derivatives | Inhibition | nih.gov |
Inhibition Kinetics of Specific Enzymes
While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory potential of the broader benzamide class against various enzymes is well-established. These derivatives have shown efficacy against a range of targets, demonstrating the versatility of the benzamide scaffold.
For example, studies on different benzamide derivatives have reported significant inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. researchgate.net Other research has demonstrated the potent inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and Cytochrome P450 1B1 (CYP1B1) by novel benzamide compounds. nih.govvensel.org The inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) vary depending on the specific derivative and the target enzyme, often falling within the nanomolar to low micromolar range. researchgate.net
The table below summarizes the inhibition kinetics for several benzamide derivatives against various enzymes, illustrating the potential activity profile for compounds within this class.
| Enzyme Target | Benzamide Derivative Class | Inhibition Value (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Poly(ADP-ribose) Polymerase (PARP1) | 3-Aminobenzamide | Inhibits 90% of activity at 50 µM | frontiersin.org |
| Acetylcholinesterase (AChE) | Novel Benzamide Derivatives | Kᵢ: 15.51 ± 1.88 nM | researchgate.net |
| Butyrylcholinesterase (BChE) | 5-Styrylbenzamide Derivatives | IC₅₀: 4.7 ± 0.32 µM | nih.gov |
| h-NTPDase3 | Sulfamoyl-benzamide Derivatives | IC₅₀: 1.33 ± 0.05 µM | nih.gov |
| h-NTPDase8 | Sulfamoyl-benzamide Derivatives | IC₅₀: 1.78 ± 0.08 µM | nih.gov |
| β-Secretase (BACE-1) | 5-Styrylbenzamide Derivatives | IC₅₀: 10.1 µM | nih.gov |
Membrane Interactions and Cellular Permeability
The ability of this compound to exert its effects within a cell is contingent on its capacity to cross the cell membrane. The physicochemical properties of benzamide derivatives, such as lipophilicity and hydrogen bonding potential, play a crucial role in their membrane permeability. nih.gov The structure of this compound, featuring a lipophilic benzamide core and a hydrophilic aminopropyl side chain, suggests it possesses amphipathic properties that may facilitate membrane interaction and transport.
Studies on structurally related compounds, such as benzimidazoles, have shown that cellular permeability can be predicted and modulated based on these physicochemical characteristics. nih.gov Modifications to the amide group, a central feature of this compound, are known to significantly influence membrane permeability. chemrxiv.org
Potential for Membrane Depolarization
The cell membrane maintains a negative resting potential, which is critical for various cellular functions. The aminopropyl group of this compound is expected to be protonated and positively charged at physiological pH. This cationic nature could lead to electrostatic interactions with the negatively charged components of the cell membrane, such as phosphatidylserine (B164497) lipids.
Dysregulation of Protein Secretion
Recent evidence indicates that benzamide derivatives can interfere with cellular protein secretion pathways. A study on a class of N-benzoyl-2-hydroxybenzamides demonstrated that these compounds disrupt the unique secretory pathway in the parasite Toxoplasma gondii. researchgate.net The mechanism of resistance to these compounds was linked to a protein complex involved in trafficking proteins to various secretory organelles, including micronemes, rhoptries, and dense granules. researchgate.net Treatment with these benzamides resulted in observable alterations to these critical secretory structures. researchgate.net
This suggests that this compound may have the potential to similarly dysregulate protein secretion. By interfering with the machinery of vesicular transport, the compound could alter the proper sorting, packaging, and release of proteins. Furthermore, cellular stress, such as that induced by DNA damage and subsequent PARP inhibition, is known to trigger unconventional protein secretion (UPS) pathways as a cellular coping mechanism. nih.govnih.gov By inhibiting PARP, the compound could indirectly influence these stress-related secretory responses, leading to the dysregulation of normal protein export.
Structure Activity Relationship Sar Studies
Impact of Benzamide (B126) and Aminopropyl Moieties on Biological Activity
The N-(3-aminopropyl)benzamide scaffold is comprised of two key moieties: the benzamide ring and the aminopropyl linker. Both play crucial roles in defining the molecule's interaction with its biological targets.
The benzamide moiety often serves as a crucial recognition element, capable of forming hydrogen bonds and pi-stacking interactions with target proteins. nih.gov The amide linkage itself is a key feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) which are pivotal for binding to the active sites of many enzymes. nih.gov For instance, in the context of histone deacetylase (HDAC) inhibitors, the benzamide group can interact with the zinc ion in the catalytic site. Modifications to the benzamide ring, such as the introduction of various substituents, can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.
The aminopropyl moiety acts as a flexible linker, connecting the benzamide pharmacophore to another interactive group or positioning the terminal amino group for crucial interactions. The length and flexibility of this linker are often critical for optimal biological activity. Studies on various benzamide derivatives have shown that the length of the alkyl chain can significantly impact potency. For example, in a series of choline (B1196258) kinase inhibitors, the length of the spacer between two active moieties was found to influence inhibitory activity. mdpi.com The terminal amino group of the aminopropyl chain is typically protonated at physiological pH, allowing it to form ionic interactions or key hydrogen bonds with acidic residues in the target's binding pocket.
Influence of Chiral Centers on Specificity and Activity
The introduction of chiral centers into the N-(3-aminopropyl)benzamide scaffold can have a profound impact on the compound's biological specificity and activity. While N-(3-aminopropyl)benzamide hydrochloride itself is achiral, the introduction of substituents on the propyl chain or the benzamide ring can create stereogenic centers.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
For example, in a study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, the cis-isomer was found to be significantly more potent as a neuroleptic agent than other stereoisomers, highlighting the importance of stereochemistry in achieving the desired pharmacological effect. nih.gov Although not directly studying N-(3-aminopropyl)benzamide, this demonstrates the principle that the spatial arrangement of functional groups is critical for optimal interaction with the target. A highly regio- and stereoselective synthesis of α-fluorinated-imides from chiral enamides underscores the methodologies available to create stereochemically defined analogs for SAR studies. nih.gov
Effect of Substituent Variations on Pharmacological Profile
The pharmacological profile of N-(3-aminopropyl)benzamide analogs can be finely tuned by varying the substituents on both the benzamide ring and the aminopropyl moiety. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.
Substituents on the Benzamide Ring:
The nature, position, and size of substituents on the aromatic ring can dramatically alter biological activity. For instance, in a series of 3-substituted benzamide derivatives developed as Bcr-Abl kinase inhibitors, the introduction of halogenated and trifluoromethylated groups at the 3-position resulted in highly potent compounds. nih.gov In another study on aminophenyl benzamide derivatives as HDAC inhibitors, hydrophobic substituents were found to be crucial for enhancing inhibitory activity, while electron-withdrawing groups had a negative influence. nih.gov
The following table illustrates the effect of different substituents on the benzamide ring of various benzamide-based compounds on their biological activity.
| Compound Class | Substituent on Benzamide Ring | Effect on Biological Activity |
| Bcr-Abl Kinase Inhibitors | 3-halogenated, 3-trifluoromethyl | Increased potency |
| HDAC Inhibitors | Hydrophobic groups | Enhanced inhibition |
| HDAC Inhibitors | Electron-withdrawing groups | Decreased potency |
| Antimicrobial Agents | Varied substitutions | Activity dependent on specific substituent and microbial strain |
Substituents on the Aminopropyl Moiety:
Modifications to the aminopropyl chain, such as alkylation of the terminal amine or the introduction of cyclic structures, can also significantly impact the pharmacological profile. For example, in a series of benzamides with neuroleptic activity, the introduction of a benzyl (B1604629) group on the terminal nitrogen of a related ethylenediamine (B42938) linker enhanced activity. nih.gov
Relationship Between Structural Features and Binding Affinity
The binding affinity of N-(3-aminopropyl)benzamide analogs to their biological targets is directly related to their three-dimensional structure and the types of non-covalent interactions they can form. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful tools used to elucidate these relationships.
For aminophenyl benzamide derivatives targeting HDACs, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model highlights the key structural features required for high binding affinity. The benzamide's aromatic ring can engage in π-π stacking interactions, while the amide and terminal amino groups can participate in crucial hydrogen bonding and ionic interactions within the active site.
Molecular docking studies on various benzamide derivatives have provided insights into their binding modes. For instance, docking studies of benzamide derivatives as FtsZ inhibitors, an antimicrobial target, showed crucial hydrogen bond interactions with specific amino acid residues in the active site. nih.gov Similarly, docking studies on benzamide derivatives as HDAC inhibitors have helped to visualize how these molecules fit into the catalytic pocket and interact with the zinc ion and surrounding residues.
Optimization of Molecular Design for Targeted Biological Effects
The ultimate goal of SAR studies is to optimize the molecular design of a lead compound to achieve a desired biological effect with high potency and selectivity. This involves an iterative process of designing, synthesizing, and testing new analogs based on the insights gained from previous SAR data.
For example, starting from a lead compound, the optimization process for benzamide derivatives as SIRT2 inhibitors involved replacing a sulfonamide moiety with a thioether group, which led to a two- to three-fold increase in potency. nih.gov This modification was guided by molecular modeling and docking studies that suggested an unfavorable role for the sulfonamide group in SIRT2 binding.
In the development of novel HDAC inhibitors, SAR studies on an aminophenyl benzamide lead compound led to the optimization of potent and selective non-hydroxamic acid inhibitors. nih.gov This was achieved by exploring an internal cavity adjacent to the enzyme's catalytic site and designing compounds with a bis(aryl)-type pharmacophore.
The following table summarizes the optimization strategies for different classes of benzamide derivatives.
| Target | Lead Compound Feature | Optimization Strategy | Result |
| SIRT2 | 3-(benzylsulfonamido)benzamide | Replace sulfonamide with thioether | Increased potency and metabolic stability |
| HDACs | Aminophenyl benzamide | Introduction of bis(aryl)-type pharmacophore | Enhanced potency and selectivity |
| Bcr-Abl Kinase | Imatinib-related benzamide | Substitution at the 3-position of the benzamide ring | Highly potent inhibitors |
Preclinical Research and Drug Development Potential
Lead Compound Identification and Optimization
N-(3-aminopropyl)benzamide hydrochloride has been identified as a versatile chemical scaffold in medicinal chemistry. chem960.com Its structure, featuring a benzamide (B126) core linked to a 3-aminopropyl group, makes it a suitable candidate for modification and optimization in the quest for new therapeutic agents. chem960.com The initial identification of a lead compound like this compound often stems from high-throughput screening of chemical libraries or from the rational design of molecules intended to interact with a specific biological target.
Once identified, the lead optimization process involves the synthesis of various analogs to improve potency, selectivity, and pharmacokinetic properties. danaher.comnih.govbiobide.com For a compound such as this compound, this could involve modifications at several positions on the benzamide ring or the aminopropyl side chain. The goal of these chemical alterations is to enhance the desired biological activity while minimizing potential off-target effects. danaher.com
For instance, derivatives of benzamides have been explored for a range of therapeutic applications, including as enzyme inhibitors. nih.gov The optimization process for this compound would therefore focus on tailoring its structure to maximize its inhibitory potential against a specific enzyme implicated in a disease process. This iterative process of design, synthesis, and testing is fundamental to refining the lead compound into a viable drug candidate. researchgate.net
In Vitro Efficacy Studies Using Cell Lines and Tissues
Following the identification and optimization of a lead compound, its biological activity is assessed through a series of in vitro studies. These experiments, conducted in a controlled laboratory setting, utilize cultured cells and isolated tissues to determine the compound's effect on a specific biological process. For a derivative of this compound, this would involve exposing various cell lines to the compound and measuring its impact on cell viability, proliferation, or other relevant cellular functions.
Benzamide derivatives have shown activity in diverse areas such as oncology and infectious diseases. nanobioletters.comnih.gov For example, some benzamides act as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells. nih.govfrontiersin.orgnih.gov An in vitro study of an optimized this compound derivative might involve treating a panel of cancer cell lines to determine its anti-proliferative activity.
The results of such studies are often presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 1: Illustrative In Vitro Anti-proliferative Activity of a Hypothetical this compound Derivative (Compound X)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.5 |
These in vitro studies are crucial for establishing a preliminary understanding of the compound's mechanism of action and for selecting the most promising candidates for further development. rsc.orgnih.gov
In Vivo Efficacy Studies in Animal Models of Disease
Compounds that demonstrate promising activity in vitro are then advanced to in vivo studies. These experiments are conducted in living organisms, typically animal models of human diseases, to evaluate the compound's efficacy in a more complex biological system. nih.gov For a potential anticancer agent derived from this compound, this would involve administering the compound to mice or rats that have been implanted with human tumor cells (xenograft models).
Table 2: Illustrative In Vivo Efficacy of a Hypothetical this compound Derivative (Compound X) in a Mouse Xenograft Model of Colon Cancer
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1500 | 0 |
| Compound X | 600 | 60 |
These in vivo efficacy studies are a critical step in the preclinical development process, as they provide the first indication of how the compound might perform in a clinical setting. nih.gov
Pharmacokinetic and Pharmacodynamic Characterization (ADME Studies)
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body is essential for its development. nih.govnih.govresearchgate.net Pharmacokinetic studies are designed to characterize these properties. For a compound like an optimized this compound derivative, these studies would involve administering the compound to animals and then measuring its concentration in blood, plasma, and various tissues over time. researchgate.net
Key pharmacokinetic parameters that are determined include:
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
Pharmacodynamics, on the other hand, is the study of the biochemical and physiological effects of drugs on the body. This involves assessing the relationship between drug concentration and its therapeutic effect.
Table 3: Illustrative Pharmacokinetic Parameters of a Hypothetical this compound Derivative (Compound X) in Rats
| Parameter | Value |
|---|---|
| Oral Bioavailability (%) | 45 |
| Half-life (t½) (hours) | 6 |
| Volume of Distribution (Vd) (L/kg) | 2.5 |
ADME studies are critical for determining the appropriate dosing regimen and for predicting potential drug-drug interactions. nih.govnih.gov
Safety Pharmacology and Toxicology Assessments
Before a drug can be tested in humans, its safety must be rigorously evaluated in preclinical studies. nucro-technics.comeuropa.euscience.gov Safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems. nucro-technics.comeuropa.eu These studies are typically conducted in various animal species.
Toxicology studies are designed to identify any potential adverse effects of the drug and to determine a safe dose range for clinical trials. nih.gov These studies can be acute (single dose) or chronic (repeated doses) and involve monitoring the animals for any signs of toxicity. At the end of the study, a detailed pathological examination of the tissues is performed.
The core battery of safety pharmacology studies typically includes:
Central Nervous System: Assessment of effects on behavior, coordination, and motor activity.
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG).
Respiratory System: Measurement of effects on respiratory rate and tidal volume.
These assessments are crucial for identifying potential safety concerns and for establishing a safe starting dose for human clinical trials. nucro-technics.comnih.gov
Formulation Development for Preclinical Studies
The way a drug is formulated can significantly impact its absorption, distribution, and efficacy. Formulation development for preclinical studies involves creating a suitable vehicle for administering the compound to animals. This could be a simple solution for injection or a more complex formulation for oral administration.
The goals of preclinical formulation development are to:
Ensure that the drug is stable in the formulation.
Achieve adequate drug exposure in the animal models.
Develop a formulation that is well-tolerated by the animals.
The choice of formulation depends on the physicochemical properties of the drug, such as its solubility and stability, as well as the intended route of administration. For a compound like this compound, which is a hydrochloride salt, it is likely to have good aqueous solubility, which would simplify the formulation process. chem960.com
Regulatory Considerations for Investigational New Drug (IND) Enabling Studies
Before a new drug can be tested in human clinical trials in the United States, an Investigational New Drug (IND) application must be filed with the Food and Drug Administration (FDA). fda.gov The IND application must contain all the data from the preclinical studies, including information on the drug's chemistry, manufacturing, and controls (CMC), as well as the results of the pharmacology, toxicology, and pharmacokinetic studies. iitri.orgallucent.comwuxiapptec.com
IND-enabling studies are the final set of preclinical studies that are conducted to support the IND application. iitri.org These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data. The primary objective of the IND-enabling studies is to provide sufficient evidence to the FDA that the new drug is reasonably safe to be tested in humans. fda.govwuxiapptec.com
The successful completion of IND-enabling studies and the subsequent approval of the IND application mark a major milestone in the drug development process, allowing the transition from preclinical research to clinical trials in humans.
Advanced Research Methodologies
Computational Studies and Molecular Modeling
Computational approaches are invaluable for predicting the physicochemical properties and potential biological interactions of molecules like N-(3-aminopropyl)benzamide hydrochloride before extensive laboratory work is undertaken. These in silico methods accelerate research by prioritizing compounds and offering mechanistic insights.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a benzamide (B126) derivative, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy for different conformations. scispace.com
In studies involving benzamide derivatives, molecular docking has been used to predict binding affinities and interaction patterns with various enzymes. scispace.com For example, in a typical docking simulation, the 3D structure of the ligand is generated and optimized using a force field like MMFF94. scispace.com The target protein's crystal structure is obtained from a repository such as the Protein Data Bank (PDB). mdpi.com The docking software then calculates the most stable binding poses (conformations) and assigns a score based on the calculated binding energy, which reflects the affinity of the ligand for the target. scispace.comresearchgate.net Key interactions, such as hydrogen bonds and their distances to specific amino acid residues in the active site, are identified to rationalize the binding mode.
Table 1: Example of Molecular Docking Results for Benzamide Derivatives Against a Target Protein This table is illustrative, showing typical data obtained from docking studies on related benzamide compounds.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Bond Length (Å) |
|---|---|---|---|---|
| Benzamide Derivative A | DNA Gyrase B | -8.90 | GLY143, GLN192 | 2.1, 2.3 |
| Benzamide Derivative B | DNA Gyrase B | -8.55 | SER144, LEU141 | 2.4, 2.5 |
| Benzamide Derivative C | Topoisomerase IIα | -7.98 | ARG487, TYR805 | 2.0, 2.2 |
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. While docking provides a static snapshot of a potential binding pose, MD simulations offer a dynamic view of the ligand-protein complex, assessing its stability and conformational changes in a simulated physiological environment.
In silico testing involves using computational models to predict the pharmacokinetic properties of a compound, such as its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity (T). mdpi.comnih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties.
For benzamide derivatives, various ADME parameters can be calculated using specialized software and web servers. scispace.com Predictions often include oral bioavailability, blood-brain barrier permeability, and adherence to established guidelines like Lipinski's Rule of Five. Toxicity predictions can flag potential issues such as mutagenicity (Ames test) or inhibition of critical enzymes. nih.gov These computational evaluations help to de-risk compounds before they are synthesized and tested in vitro. mdpi.com
Table 2: Representative In Silico ADMET Predictions for a Benzamide Derivative This table is illustrative, showing typical parameters evaluated for drug-like compounds.
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | < 215 g/mol | Lipinski's Rule: < 500 |
| LogP (Octanol-Water Partition) | < 2.0 | Lipinski's Rule: < 5 |
| Hydrogen Bond Donors | 2 | Lipinski's Rule: ≤ 5 |
| Hydrogen Bond Acceptors | 2 | Lipinski's Rule: ≤ 10 |
| Ames Toxicity | Non-mutagenic | Predicts mutagenic potential |
| Blood-Brain Barrier Permeability | Low | Indicates potential for CNS effects |
Future Directions and Translational Research
Development of Novel Derivatives with Enhanced Potency and Selectivity
The development of novel derivatives of N-(3-aminopropyl)benzamide is a key strategy to improve its therapeutic profile. By systematically modifying its chemical structure, researchers aim to increase potency against specific biological targets while minimizing off-target effects.
One approach involves the synthesis of analogs with substitutions on the benzamide (B126) ring and the aminopropyl side chain. For instance, the introduction of different functional groups can alter the compound's binding affinity and selectivity for its target protein. Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of new molecules with improved pharmacological properties. For example, in the development of other benzamide derivatives as potential neuroleptics, the introduction of a benzyl (B1604629) group on the terminal nitrogen and a methyl group on the p-amino group of a metoclopramide (B1676508) analog significantly enhanced its activity. nih.gov Similarly, the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide resulted in a compound with significantly higher potency than existing neuroleptics like haloperidol (B65202) and metoclopramide. nih.gov
Another strategy focuses on creating derivatives that target specific disease-related proteins with greater precision. For example, novel N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors for cancer therapy. nih.gov One such derivative, compound 20b, demonstrated significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. nih.gov Furthermore, its water-soluble prodrug, 20b-P, showed a favorable safety profile and significant tumor growth inhibition in animal models. nih.gov
The development of 3-(benzylthio)benzamide derivatives as selective SIRT2 inhibitors for neurodegenerative diseases like Huntington's disease is another example. nih.gov By replacing a sulfonamide moiety with a thioether, researchers were able to increase the potency and selectivity of these compounds for the SIRT2 enzyme. nih.gov
These examples highlight the ongoing efforts to generate novel benzamide derivatives with enhanced therapeutic potential. The table below summarizes key findings from studies on related benzamide derivatives, which could inform the future development of N-(3-aminopropyl)benzamide hydrochloride analogs.
| Derivative Class | Target | Key Findings |
| N-benzylbenzamide derivatives | Tubulin | Compound 20b showed IC50 values of 12-27 nM against various cancer cell lines. nih.gov |
| 3-(benzylthio)benzamide analogs | SIRT2 | Thioether analogues were 2-3 times more potent than their sulfonamide counterparts. nih.gov |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) derivative | Dopamine (B1211576) D2 receptor | 408 times more potent than metoclopramide in inhibiting apomorphine-induced stereotyped behavior. nih.gov |
Combination Therapies and Synergistic Effects
Combining this compound or its derivatives with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce dosages to minimize side effects.
In the context of cancer therapy, the synergistic effects of benzamide derivatives with existing chemotherapeutic drugs have been explored. For example, a novel benzamide derivative, VKNG-2, was shown to reverse multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.gov This inhibition restored the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38. nih.gov Specifically, 5 μM of VKNG-2 increased the efficacy of mitoxantrone by 70-fold and SN-38 by 112-fold in resistant cells. nih.gov
Another study investigated the combination of benzamide riboside (BR), a synthetic nucleoside analogue, with other anticancer agents. nih.gov The simultaneous treatment of leukemia cells with BR and staurosporine (B1682477) resulted in synergistic cytotoxicity and increased apoptosis. nih.gov Conversely, combining BR with cisplatin (B142131) led to an antagonistic effect, highlighting the importance of carefully selecting combination partners. nih.gov
The general principle of combination therapy is to target different pathways involved in the disease process. For instance, in acute myeloid leukemia (AML), studies have shown that combining drugs with different mechanisms of action can lead to synergistic effects. nih.gov While not specifically involving this compound, these studies provide a strong rationale for exploring its potential in combination regimens for various diseases.
Exploration of New Therapeutic Indications
The therapeutic potential of the benzamide scaffold extends beyond a single disease area. Researchers are actively exploring new therapeutic indications for this compound and its analogs based on their mechanisms of action and the diverse roles of their potential biological targets.
One area of interest is in the treatment of pain and inflammation. Certain benzamide derivatives have been synthesized as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. nih.gov This suggests that N-(3-aminopropyl)benzamide analogs could be developed as novel analgesics.
The discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) opens up possibilities for treating conditions where this channel is implicated. nih.gov Given that ZAC is an atypical member of the Cys-loop receptor superfamily, selective antagonists could offer a novel therapeutic approach for related neurological or psychiatric disorders.
Furthermore, the structural similarities to compounds with known anticancer properties suggest that N-(3-aminopropyl)benzamide derivatives could be investigated for their potential as antineoplastic agents. Research into other benzamide derivatives has identified their potential as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov
The broad range of biological activities associated with the benzamide chemical class, including antimicrobial and anti-inflammatory properties, provides a strong foundation for exploring this compound in a variety of disease contexts. researchgate.net
Clinical Translation Prospects and Challenges
The journey of a promising compound like this compound from the laboratory to clinical use is a long and challenging process. Several factors will influence its translational prospects.
A critical step is comprehensive preclinical development, which involves rigorous testing in cellular and animal models to establish efficacy and safety. nih.gov For a novel compound, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential. Challenges at this stage can include poor solubility, metabolic instability, or unforeseen toxicity, which can hinder further development. nih.govacs.org
One of the significant hurdles in drug development is the potential for off-target effects and toxicity. nih.gov For benzamide derivatives, as with any new chemical entity, careful evaluation of their safety profile is paramount. The complexity of biological systems means that even highly selective compounds can have unintended interactions.
The manufacturing process for a new drug must be scalable, cost-effective, and reproducible to meet clinical and commercial demands. frontiersin.org The synthesis of this compound and its derivatives needs to be optimized to ensure high purity and yield. google.comgoogle.com
Navigating the regulatory landscape is another major challenge. Stringent requirements from regulatory agencies like the FDA necessitate extensive documentation of preclinical and clinical data to demonstrate the drug's safety and efficacy. frontiersin.org
Finally, the intellectual property landscape, including patents for the compound and its uses, plays a crucial role in securing the investment needed for expensive clinical trials and commercialization. frontiersin.org
Despite these challenges, the potential for this compound and its derivatives to address unmet medical needs provides a strong impetus for continued research and development efforts.
Q & A
Q. What are the standard synthetic routes for N-(3-aminopropyl)benzamide hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via alkylation of aniline derivatives (e.g., 4-chloroaniline) with Boc-protected aminopropanol, followed by benzoylation using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride). Deprotection with HCl yields the hydrochloride salt. Intermediates are characterized using NMR and ESI-MS to confirm structural integrity .
Q. How is the purity of this compound confirmed in academic settings?
Purity is assessed via silica gel column chromatography or HPLC for crude products. Final compounds are validated using NMR (e.g., amine proton signals at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What analytical techniques are critical for characterizing hydrochloride salts of benzamide derivatives?
Key methods include:
- NMR spectroscopy : Identifies proton environments and confirms salt formation (e.g., HCl-induced shifts in amine protons).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures stoichiometric HCl incorporation .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) impact the yield and crystallinity of this compound?
Polar aprotic solvents (e.g., DMF) enhance benzoylation efficiency, while controlled HCl addition during deprotection minimizes side reactions. Recrystallization from ethanol/water mixtures improves crystallinity, as evidenced by sharp melting points (>200°C) and XRD patterns .
Q. What strategies optimize orthogonal functionalization of N-(3-aminopropyl)benzamide derivatives for polymer applications?
RAFT polymerization using PEGMA and PPFPMA blocks enables covalent attachment via methacrylamide groups. Post-polymerization functionalization with amines (e.g., APMA) introduces bioreactive sites, validated by NMR and GPC .
Q. How is this compound evaluated as a TRPM8 antagonist in pain research?
In vitro assays : Voltage-clamp experiments on TRPM8-expressing neurons measure current inhibition (IC) using voltage ramps (-100 to +150 mV). In vivo models : Cold allodynia tests in rodents assess dose-dependent analgesia, with data analyzed via Boltzmann activation curves (, slope factor) .
Q. What contradictions exist in reported bioactivity data for structurally similar benzamide derivatives?
Discrepancies in IC values (e.g., AMTB vs. M8-B) may arise from assay variations (e.g., Ca imaging vs. electrophysiology) or differences in cell lines (HEK293 vs. primary neurons). Meta-analyses recommend standardized protocols for cross-study comparisons .
Q. How are computational methods used to predict the pharmacokinetic properties of this compound?
Molecular docking (e.g., AutoDock Vina) models interactions with TRPM8’s menthol-binding pocket. QSAR models predict logP (1.8–2.2) and solubility (<10 µM in PBS), guiding lead optimization .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing dose-response data in TRPM8 antagonist studies?
Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC/IC. For small sample sizes (n ≥ 5), non-parametric tests (Mann-Whitney U) are preferred to mitigate normality assumptions .
Q. How do purification methods affect the stability of hydrochloride salts during long-term storage?
Lyophilization after HCl deprotection enhances stability (>24 months at -20°C). Impurity profiling via HPLC-DAD detects degradation products (e.g., free amine or oxidized species) under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
